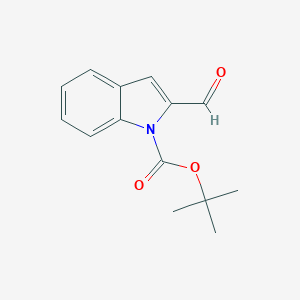

Tert-butyl 2-formyl-1H-indole-1-carboxylate

Description

Tert-butyl 2-formyl-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a formyl group at the 2-position of the indole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group acts as a protective moiety for the indole nitrogen, enabling selective functionalization . Its structural features, including the electron-withdrawing Boc group and the reactive formyl substituent, make it a valuable precursor for cross-coupling reactions, nucleophilic additions, and cyclization strategies .

Properties

IUPAC Name |

tert-butyl 2-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-11(9-16)8-10-6-4-5-7-12(10)15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAJFHAXTVIMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60464442 | |

| Record name | tert-Butyl 2-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114604-96-5 | |

| Record name | tert-Butyl 2-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60464442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-butyl 2-formyl-1H-indole-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl esters.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired compound.

Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Scientific Research Applications

Tert-butyl 2-formyl-1H-indole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells or viral replication in infected cells .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group (electron-withdrawing) at the 2-position enhances electrophilic reactivity compared to methyl or cyclopropyl groups (electron-donating) in similar compounds .

- Ring Distortion: The Boc group induces non-planarity in the indole ring, as quantified by Cremer-Pople puckering parameters (e.g., amplitude $ q \approx 0.35 \, \text{Å} $, phase $ \phi \approx 30^\circ $) . This contrasts with unsubstituted indoles, which exhibit near-planar geometries.

Comparison with Analogous Derivatives

- tert-Butyl 6-bromo-1H-indole-1-carboxylate : Synthesized via Boc protection of 6-bromoindole in acetonitrile (95% yield), highlighting the compatibility of halogenated indoles with Boc conditions .

- tert-Butyl 2-(hydroxymethyl)-1H-indole-1-carboxylate : Prepared via BH₃·THF-mediated reduction of the corresponding formyl derivative, emphasizing the reducibility of the formyl group in the target compound .

Stability and Reactivity

- Thermal Stability : The Boc group decomposes above 150°C, releasing isobutylene and CO₂, a property shared across Boc-protected indoles .

- Reactivity: The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions), distinguishing it from amino- or methyl-substituted analogs .

Biological Activity

Tert-butyl 2-formyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by a formyl group at the 2-position and a tert-butyl ester at the 1-position of the indole ring, which enhances its reactivity and solubility in organic solvents. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Target Interactions

This compound interacts with various biological macromolecules, including enzymes and proteins. The indole scaffold is known to play a significant role in drug discovery due to its ability to modulate biological pathways. Specifically, this compound has been shown to inhibit enzymes involved in cancer cell proliferation, suggesting its potential as an anticancer agent.

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. Research indicates that indole derivatives can alter the expression of genes associated with cell cycle regulation and apoptosis, which are critical processes in cancer biology.

Biochemical Pathways

This compound is involved in various metabolic pathways. Its metabolism can lead to active or inactive metabolites that significantly influence its biological activity. The compound's interaction with specific receptors or enzymes can lead to either inhibition or activation of their functions.

Stability and Dosage Effects

The stability of this compound is crucial for its long-term biological effects. Laboratory studies have shown that the compound may degrade over time, affecting its efficacy. Furthermore, dosage variations in animal models indicate that lower doses may exhibit therapeutic effects, while higher doses could lead to cytotoxicity.

Transport and Distribution

The transport mechanisms of this compound within cells are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments, influencing its overall activity.

Case Studies

A recent study highlighted the synthesis of various heterocycles using this compound as a key intermediate. These heterocycles have demonstrated diverse biological activities, including antitumor and antimicrobial properties. For instance, compounds synthesized from this indole derivative have shown cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound in drug development .

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Tert-butyl 2-methyl-1H-pyrrole-1-carboxylate | C₁₀H₁₃NO₃ | 0.91 |

| Tert-butyl 3-formyl-1H-indole-1-carboxylate | C₁₄H₁₅NO₃ | 0.90 |

| 1-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | C₉H₁₁NO₄ | 0.89 |

| Tert-butyl 2-cyano-1H-pyrrole-1-carboxylate | C₁₀H₁₂N₂O₂ | 0.82 |

This comparison highlights how this compound is distinguished by its unique indole core, contributing to its specific biological activities compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 2-formyl-1H-indole-1-carboxylate, and what reagents are critical for its preparation?

- The compound is typically synthesized via Friedel-Crafts α-arylation or through sequential functionalization of the indole core. For example, tert-butyl-protected indole derivatives can undergo formylation at the 2-position using DMP (Dess-Martin periodinane) under mild oxidative conditions . Key steps include:

- Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Formylation via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates to the aldehyde using MnO₂ or DMP .

- Purification via column chromatography (e.g., silica gel with Et₂O/hexanes) to isolate the product .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Storage : Keep containers tightly sealed in cool, ventilated areas away from heat and light .

- Fire hazards : Use CO₂, dry chemical powder, or AFFF for extinguishing; avoid water jets due to toxic fume generation during combustion .

- PPE : Wear self-contained breathing apparatus, protective gloves, and eye protection during accidental release cleanup .

Advanced Research Questions

Q. How can researchers optimize the Friedel-Crafts α-arylation step to improve yield and purity of this compound?

- Reagent stoichiometry : Use 1.2 equivalents of Boc₂O relative to the indole substrate to ensure complete protection .

- Temperature control : Conduct reactions at 0°C during sensitive steps (e.g., BH₃·THF reduction) to minimize side reactions .

- Catalyst screening : Test Lewis acids like FeCl₃ or In(OTf)₃ to enhance regioselectivity during arylation .

- Analytical validation : Monitor reaction progress via TLC (Rf ~0.21 in Et₂O/hexanes) and confirm purity using HRMS and multinuclear NMR (e.g., δ 7.96 ppm for aromatic protons in CDCl₃) .

Q. What strategies resolve discrepancies in reported spectral data for indole-carboxylate derivatives?

- Cross-validation : Compare experimental NMR shifts (e.g., ¹³C NMR: 121.85 ppm for C-3) with crystallographic data (e.g., bond angles of 117.53°–130.54° in related structures) to confirm assignments .

- Computational modeling : Use DFT studies to predict chemical shifts and optimize molecular geometry, aligning with observed IR and HRMS data .

- Batch-to-batch analysis : Replicate synthesis under standardized conditions to identify variability in impurity profiles .

Q. How should incomplete toxicological data in safety sheets influence experimental design for novel indole derivatives?

- Risk mitigation : Assume acute toxicity (H300) and environmental hazards (H400) as defaults if data gaps exist .

- In vitro testing : Prioritize Ames tests for mutagenicity and CYP450 inhibition assays to assess metabolic interactions .

- Ecotoxicology proxies : Use logP values (predicted ~3.5 for tert-butyl indoles) to estimate bioaccumulation potential in lieu of experimental data .

Methodological Considerations

- Data contradiction analysis : When literature reports conflicting yields (e.g., 77% vs. 65% for similar routes), evaluate solvent polarity (THF vs. DCM), catalyst loading, and workup procedures .

- Structural analogs : Compare substituent effects (e.g., 5-methoxy vs. 7-methyl groups) on biological activity using SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.